molecular formula C17H19ClFN3O2S B2928186 2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177791-72-8

2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2928186
CAS RN: 1177791-72-8
M. Wt: 383.87
InChI Key: GRWWJEHQMBTDBJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, an acetamido group, and a tetrahydrothieno[2,3-c]pyridine moiety, all of which are common structures in medicinal chemistry . The presence of these groups suggests that this compound could have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a halogenation reaction, and the acetamido group could be added via an acylation reaction . The tetrahydrothieno[2,3-c]pyridine moiety might be synthesized via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The fluorophenyl and acetamido groups are likely to contribute to the compound’s polarity, while the tetrahydrothieno[2,3-c]pyridine ring could add some rigidity to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in certain reactions . The amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Antimicrobial Evaluation and Docking Studies

Compounds similar to the one have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and characterization of related thieno[2,3-c]pyridine derivatives have shown promising antimicrobial activities. These studies often include molecular docking to predict the interaction between the synthesized compounds and bacterial or fungal proteins, which helps in understanding their mechanism of action (Talupur, Satheesh, & Chandrasekhar, 2021).

Synthesis of Antimicrobial Agents

The synthesis of new derivatives based on the thieno[2,3-c]pyridine scaffold, incorporating various functional groups, has been a focus to enhance antimicrobial properties. These synthetic endeavors aim to explore the structure-activity relationship (SAR) and optimize the antimicrobial efficacy of these compounds. For example, some derivatives have demonstrated significant antimicrobial activities, offering a potential pathway for developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Development of Anticancer Agents

The exploration of thieno[2,3-c]pyridine derivatives extends to anticancer applications, where these compounds are synthesized and tested for their ability to inhibit cancer cell growth. The structural modification and evaluation of these molecules aim to discover potent anticancer agents with improved selectivity and lower toxicity. Such research contributes significantly to the development of new therapeutic options for cancer treatment, highlighting the versatility of thieno[2,3-c]pyridine derivatives in medicinal chemistry (Atta & Abdel‐Latif, 2021).

Future Directions

The future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given its complex structure and the presence of several functional groups commonly found in medicinal chemistry, it could be a promising candidate for drug development .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S.ClH/c1-21-7-6-12-13(9-21)24-17(15(12)16(19)23)20-14(22)8-10-2-4-11(18)5-3-10;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWWJEHQMBTDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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